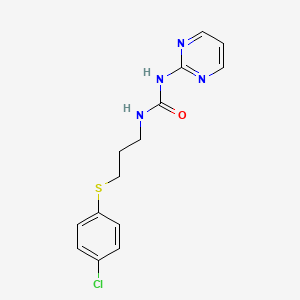

1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea

Description

Historical Development of Urea Derivatives in Medicinal Chemistry

The medicinal utility of urea derivatives traces back to Friedrich Wöhler’s 1828 synthesis of urea, which bridged organic and inorganic chemistry. Early 20th-century innovations saw urea incorporated into bioactive agents, exemplified by Bayer’s antitrypanosomal compound suramin (1916) and the antidiabetic drug glibenclamide (1969). These breakthroughs established urea’s capacity to form stable hydrogen bonds with biological targets, enhancing drug-receptor interactions.

A pivotal shift occurred in the 1980s with the rational design of kinase inhibitors featuring urea moieties. For instance, sorafenib’s urea group enables dual hydrogen bonding with ATP-binding pockets in kinases, a strategy now replicated in >30 FDA-approved drugs. Structural analyses reveal that urea’s planar geometry and hydrogen-bonding capacity make it ideal for bridging aromatic and aliphatic regions in target proteins.

Table 1: Milestone Urea-Based Therapeutics

| Compound | Year | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Suramin | 1916 | Antitrypanosomal | Polysulfonated urea core |

| Glibenclamide | 1969 | Type II diabetes | Chlorophenyl-urea linkage |

| Sorafenib | 2005 | Oncology (kinase inhibitor) | Diary urea scaffold |

Evolutionary Classification of Pyrimidine-Based Urea Compounds

Pyrimidine’s electron-deficient aromatic system enables π-stacking interactions critical for nucleic acid mimicry and enzyme inhibition. The integration of urea functionalities with pyrimidine began in earnest with antiviral agents like zidovudine (1987), though early examples lacked direct urea-pyrimidine conjugation. Modern derivatives such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) demonstrate enhanced bioactivity when urea groups are appended at the N3 position.

Quantum mechanical studies reveal that pyrimidine-urea conjugates exhibit:

- Increased dipole moments (5.2–6.7 D) versus parent pyrimidines (2.1–3.4 D)

- Tautomeric stabilization through intramolecular H-bonding between urea NH and pyrimidine N1

Table 2: Structural Evolution of Pyrimidine-Urea Hybrids

| Generation | Example Structure | Key Advancement |

|---|---|---|

| 1st | 5-Fluorouracil (1957) | Pyrimidine without urea functionalization |

| 2nd | Zidovudine analogues (1990s) | Urea side chains for solubility |

| 3rd | DHPM derivatives (2020s) | Covalent urea-pyrimidine conjugation |

Research Significance of Thioether-Linked Urea Compounds

The thioether (-S-) linker in 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea confers three distinct pharmacological advantages:

- Metabolic Stability : Sulfur’s lower electronegativity versus oxygen reduces oxidative metabolism at the propyl bridge.

- Conformational Flexibility : The C-S-C bond angle (≈100°) enables adaptive binding to shallow protein pockets.

- Lipophilicity Modulation : LogP increases by 0.8–1.2 units versus oxygen analogues, enhancing membrane permeability.

Recent crystallographic data shows thioether-containing ureases form stable complexes with protease-activated receptors (PARs), with Kd values ≤50 nM. This contrasts with ether-linked analogues (Kd ≥120 nM), underscoring sulfur’s role in target engagement.

Current Research Landscape and Knowledge Gaps

While over 120 pyrimidine-urea conjugates entered clinical trials since 2015, only 17% incorporate thioether linkers. Key unresolved questions include:

- Stereoelectronic Effects : How does sulfur’s polarizability influence urea’s hydrogen-bonding capacity?

- Metabolite Profiling : Are sulfoxide/sulfone metabolites pharmacologically active or toxic?

- Target Selectivity : Do thioether linkers reduce off-target binding to hepatic CYP450 isoforms?

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHIEBUTZWIBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves the following steps:

- Formation of Thioether Linkage : The reaction of 4-chlorothiophenol with a suitable propyl halide under basic conditions leads to the formation of the thioether.

- Urea Formation : The thioether intermediate is then reacted with an isocyanate derivative of pyrimidine to yield the final urea compound.

Anticancer Activity

Research has demonstrated significant antiproliferative effects of this compound against various cancer cell lines. The compound's effectiveness is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

The compound exhibited comparable activity to the established anticancer drug Sorafenib, indicating its potential as a therapeutic agent.

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to specific enzymes, thereby inhibiting their activity.

- Receptor Interaction : Modulating signal transduction pathways by interacting with cell surface receptors.

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into structure-activity relationships (SARs). For instance, derivatives with varying substituents on the pyrimidine and phenyl rings have shown different levels of activity against cancer cells, emphasizing the importance of chemical structure in determining biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea with structurally related urea derivatives from the provided evidence, focusing on substituents, physicochemical properties, and biological activities.

Key Structural and Functional Differences:

Substituent Diversity: The target compound lacks the thiadiazole and triazole moieties present in compounds 8d–8g , which are critical for antifungal activity in fluconazole derivatives. Compared to the antitumor compound in , the target lacks the thienopyrimidine scaffold and diethylamino propylamine side chain, which are implicated in kinase inhibition .

Melting points for analogues (145–160°C) suggest moderate crystallinity, but the target’s melting point remains uncharacterized .

Biological Activity: Compounds 8d–8g are designed for antifungal applications, leveraging triazole and thiadiazole groups to inhibit fungal cytochrome P450 enzymes . The absence of these groups in the target suggests divergent mechanisms. The antitumor compound in achieves submicromolar IC₅₀ values against cancer cell lines, likely due to its thienopyrimidine core’s ability to intercalate DNA or inhibit kinases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea to improve yield and purity?

- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). Pair this with computational reaction path searches (e.g., quantum chemical calculations) to identify optimal intermediates and transition states, reducing trial-and-error approaches . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure purity .

Q. What analytical techniques are critical for confirming the structural integrity of this urea derivative?

- Methodology : Employ NMR spectroscopy (¹H/¹³C) to verify substituent positions and urea linkage integrity. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for structurally similar chlorophenyl-pyrimidinyl ureas . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers design initial biological screening assays to evaluate its kinase inhibition potential?

- Methodology : Perform kinase profiling assays (e.g., ATP-competitive binding assays) against a panel of kinases. Compare results to structurally related urea derivatives (e.g., 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) to identify selectivity trends . Use dose-response curves to calculate IC₅₀ values and assess potency .

Advanced Research Questions

Q. How can computational modeling predict the binding modes and selectivity of this compound against kinase targets?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) to simulate interactions with kinase active sites. Validate predictions using quantum mechanical/molecular mechanical (QM/MM) calculations to refine binding energy estimates . Cross-reference with experimental SAR data from analogs with modified pyrimidine or chlorophenyl groups .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency and reduce off-target effects?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with fluorophenyl or morpholinopyrimidine moieties) and compare bioactivity . Use free-energy perturbation (FEP) simulations to predict the impact of structural changes on binding affinity . Prioritize analogs with <10 nM IC₅₀ in primary assays for secondary validation .

Q. How can researchers resolve discrepancies in biological activity data across independent studies?

- Methodology : Conduct meta-analysis using standardized assay protocols (e.g., consistent ATP concentrations in kinase assays). Apply multivariate statistical tools (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell line differences) . Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What approaches mitigate solubility and bioavailability challenges for in vivo studies?

- Methodology : Modify the urea backbone with hydrophilic groups (e.g., morpholine or dimethylamino substituents) to enhance aqueous solubility . Use nanoparticle encapsulation or prodrug strategies to improve pharmacokinetics. Monitor plasma stability via LC-MS/MS to assess metabolic degradation .

Data-Driven Research Considerations

Q. How can researchers leverage existing PubChem data to identify structural analogs with improved properties?

- Methodology : Query PubChem for analogs sharing the urea core and pyrimidinyl-thioether motifs. Filter by bioactivity data (e.g., "kinase inhibition") and physicochemical properties (e.g., logP < 3) . Cross-reference with ICReDD’s reaction databases to identify scalable synthetic routes for prioritized analogs .

Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?

- Methodology : Implement response surface methodology (RSM) to model nonlinear relationships between variables (e.g., temperature vs. yield). Use partial least squares (PLS) regression to correlate reaction parameters with purity metrics . Validate models with leave-one-out cross-validation to ensure robustness .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.